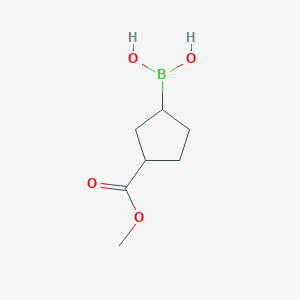

3-Methoxycarbonyl-cyclopentane-boronic acid

Description

3-Methoxycarbonyl-cyclopentane-boronic acid is an aliphatic boronic acid derivative featuring a cyclopentane ring substituted with a methoxycarbonyl group (-COOCH₃) and a boronic acid (-B(OH)₂) moiety. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where boronic acids serve as key intermediates. Its aliphatic structure distinguishes it from more common aromatic boronic acids, influencing its reactivity, stability, and applications .

Properties

IUPAC Name |

(3-methoxycarbonylcyclopentyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BO4/c1-12-7(9)5-2-3-6(4-5)8(10)11/h5-6,10-11H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACRSZIFYTULPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCC(C1)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithium-Halogen Exchange with Subsequent Borate Ester Quenching

A widely adopted strategy for alicyclic boronic acids involves lithium-halogen exchange followed by borate ester addition. For 3-methoxycarbonyl-cyclopentane-boronic acid, this method begins with 3-bromo-cyclopentanecarboxylic acid methyl ester. Under inert conditions, n-butyllithium (n-BuLi) deprotonates the substrate, forming a lithium intermediate that reacts with triisopropyl borate (B(OiPr)₃).

Reaction Conditions

-

Temperature : −70°C (lithiation step), warming to 20°C (borate addition).

-

Workup : Acidic hydrolysis (6 M HCl) followed by ethyl acetate extraction and magnesium sulfate drying.

Yield and Purity

-

Crude Yield : ~70–80% (based on cyclopropylboronic acid analogues).

-

Purification : Recrystallization from heptane yields colorless solids with >95% purity (by ¹H NMR).

Mechanistic Considerations

The lithiation step proceeds via a single-electron transfer (SET) mechanism, generating a cyclopentyl lithium species. Subsequent nucleophilic attack on the borate ester forms a boronate complex, which hydrolyzes to the boronic acid under acidic conditions.

Catalytic Asymmetric Borylation

Rhodium-Catalyzed Suzuki-Miyaura Coupling

Recent advances in asymmetric catalysis enable enantioselective synthesis of boronic acids. For this compound, a rhodium-catalyzed coupling between a cyclopentenyl chloride and a boronic acid precursor offers a stereocontrolled route.

Catalytic System

Outcomes

Limitations

-

Requires pre-functionalized cyclopentenyl precursors.

-

Sensitive to steric hindrance from the methoxycarbonyl group.

Hydroboration-Oxidation of Cyclopentene Derivatives

Diboron Reagent Addition

Hydroboration of 3-methoxycarbonyl-cyclopentene with bis(pinacolato)diboron (B₂Pin₂) in the presence of a platinum catalyst introduces the boronic acid moiety. Subsequent oxidation yields the target compound.

Conditions

Efficiency

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-Methoxycarbonyl-cyclopentane-boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Boranes or borohydrides.

Substitution: Biaryl compounds or other coupled products.

Scientific Research Applications

Chemical Properties and Structure

3-Methoxycarbonyl-cyclopentane-boronic acid is characterized by a cyclopentane ring with a methoxycarbonyl group and a boronic acid functional group. Its molecular formula is with a molecular weight of approximately 171.989 g/mol. The compound's structure allows it to participate in various chemical reactions, particularly those involving the formation of carbon-carbon bonds.

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of this compound is in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis. This reaction involves the coupling of an aryl or alkenyl halide with a boronic acid in the presence of a palladium catalyst, enabling the synthesis of complex organic molecules essential for pharmaceuticals and agrochemicals .

Mechanism of Action

In the Suzuki-Miyaura reaction, the boronic acid undergoes transmetalation with a palladium species, followed by reductive elimination to yield the desired product. The unique characteristics of this compound enhance its reactivity and selectivity in these transformations .

Medicinal Chemistry

Peptide Modification

The compound can be utilized to modify biomolecules, such as peptides and nucleotides, through boronate ester formation. This modification is crucial for developing peptide ligands with novel biological activities, including enzyme inhibitors and therapeutic agents . The versatility of boronic acids in medicinal chemistry has led to their integration into drug design, particularly in targeting glycan interactions on proteins or cancer cells .

Potential Therapeutic Applications

Research indicates that boronic acids can serve as reversible covalent inhibitors for various enzymes, which may have implications for treating diseases such as cancer and diabetes. The ability to form stable complexes with diols allows for targeted delivery systems that can improve drug efficacy and reduce side effects .

Materials Science

Polymer Production

this compound is also employed in the production of advanced materials, including polymers and electronic components. The formation of stable boron-carbon bonds facilitates the development of materials with tailored properties for specific applications in electronics and nanotechnology.

Boronate Affinity Materials

The compound's ability to reversibly bind with cis-diols has led to its use in creating boronate affinity materials (BAMs), which are gaining traction for applications in biosensors and separation technologies . These materials take advantage of the selective binding properties of boronic acids to isolate biomolecules, enhancing their utility in biochemical assays.

Case Studies

Mechanism of Action

The mechanism of action of 3-Methoxycarbonyl-cyclopentane-boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents and catalysts. In the Suzuki-Miyaura cross-coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methoxycarbonyl group can also participate in esterification and other functional group transformations, enhancing the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic vs. Aliphatic Boronic Acids

3-(Methoxycarbonyl)phenylboronic Acid

- Structure : Aromatic phenyl ring with -B(OH)₂ and -COOCH₃ groups at the meta position.

- Molecular Formula : C₈H₉BO₄ (MW: 179.97 g/mol) .

- Key Differences :

- Reactivity : The aromatic system stabilizes the boronate ester intermediate via conjugation, enhancing efficiency in Suzuki couplings compared to aliphatic analogs.

- Stability : Aromatic boronic acids generally exhibit higher thermal and hydrolytic stability due to resonance effects.

- Applications : Widely used in pharmaceutical synthesis (e.g., kinase inhibitors) .

3-Methoxycarbonyl-cyclopentane-boronic Acid

- Structure : Aliphatic cyclopentane ring with -B(OH)₂ and -COOCH₃ groups.

- Expected Molecular Formula : C₇H₁₁BO₄ (estimated MW: ~177.97 g/mol).

- Key Differences: Reactivity: The absence of aromatic conjugation reduces stability in cross-coupling reactions, requiring optimized conditions (e.g., lower temperatures, protected atmospheres).

Substituent Effects

(4-(Methoxycarbonyl)-3-methylphenyl)boronic Acid

- Structure : Aromatic ring with -COOCH₃ and -CH₃ groups at positions 4 and 3, respectively.

- Molecular Formula : C₉H₁₁BO₄ (MW: 193.99 g/mol) .

- Key Properties: LogP: -0.5386 (indicates moderate hydrophilicity).

3-Formyl-4-methoxyphenylboronic Acid

Heterocyclic and Halogenated Analogs

(3-Chloro-2-methoxyphenyl)boronic Acid

- Structure : Aromatic ring with -Cl and -OCH₃ substituents.

- Molecular Formula : C₇H₈BClO₃ (MW: 186.4 g/mol) .

- Key Properties :

6-(BOC-Methylamino)pyridine-3-boronic Acid

Physical and Chemical Properties Comparison

*Estimated based on cyclopentane hydrophobicity.

Biological Activity

3-Methoxycarbonyl-cyclopentane-boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and a summary of its potential applications.

Chemical Structure and Properties

This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its applications in drug delivery and bioconjugation processes.

Antioxidant Activity

Research has shown that boronic acids, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of boronic acids possess high antioxidant activity, with IC50 values indicating their effectiveness in neutralizing free radicals .

Antibacterial Activity

The antibacterial potential of this compound has been assessed against various bacterial strains. In vitro tests revealed that the compound exhibits notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values demonstrating its efficacy . This suggests potential applications in developing antibacterial agents.

Anticancer Activity

The anticancer properties of this compound have been evaluated using several cancer cell lines. Notably, it showed a cytotoxic effect on the MCF-7 breast cancer cell line with an IC50 value of approximately 18.76 µg/mL, indicating its potential as a therapeutic agent in cancer treatment . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets. The boronic acid group facilitates the formation of reversible covalent bonds with biomolecules such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to observed biological effects.

Case Studies

- Antioxidant Efficacy : In a study assessing the antioxidant capacity of various boron-based compounds, this compound was found to exhibit superior activity compared to other tested compounds, validating its potential for use in formulations aimed at reducing oxidative stress .

- Dermatological Applications : A cream formulation containing this compound was evaluated for its microbiological and dermatological properties. The results indicated that it was well-tolerated in vivo and demonstrated significant antibacterial activity against common skin pathogens, suggesting its utility in cosmetic formulations .

Summary of Research Findings

| Activity | IC50 Value | Tested Strains/Cell Lines |

|---|---|---|

| Antioxidant | 0.11 ± 0.01 µg/mL | ABTS cation radical |

| Antibacterial | 6.50 mg/mL | Escherichia coli (ATCC 25922) |

| Anticancer | 18.76 ± 0.62 µg/mL | MCF-7 (breast cancer) |

| Enzyme Inhibition | Varies | Various (acetylcholinesterase) |

Q & A

Q. What challenges arise in quantifying boronic acid-diol binding constants under physiological conditions?

- Answer : Competing water molecules and pH fluctuations complicate equilibrium measurements. Surface plasmon resonance (SPR) or microscale thermophoresis (MST) provide high-sensitivity quantification in buffered solutions. For in-cell studies, fluorescence resonance energy transfer (FRET) probes track real-time interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.